Journal Name:European Polymer Journal
Journal ISSN:0014-3057
IF:5.546
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/294/description#description
Year of Origin:1965
Publisher:Elsevier Ltd
Number of Articles Per Year:518
Publishing Cycle:Monthly
OA or Not:Not
Perspectives on two-dimensional ultra-thin materials in energy catalysis and storage
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-05-20 , DOI: 10.1063/5.0148143
Over the past few decades, the design and development of advanced materials based on two-dimensional (2D) ultra-thin materials for efficient energy catalysis and storage have aroused much attention. 2D ultra-thin materials have emerged as the most promising candidates for energy catalysis and storage because of their unique physical, chemical, and electronic properties. Herein, we review the research and application of 2D ultra-thin material-based catalysts for heterogeneous catalysis. The various catalysts based on 2D ultra-thin materials, such as MXenes, GO, black phosphorus, and h-BN, are discussed in detail for catalytic processes in the fields of electrocatalysis, photocatalysis, and energy catalysis. The fundamental relationships between the electronic structure and catalytic activity of 2D ultra-thin materials were described at the atomic level. A significant emphasis on the development of 2D ultra-thin materials and their intrinsic activity and stability was presented. Finally, the prediction and prospection of the future development of 2D ultra-thin materials as efficient nanomaterials are also conveyed. It is important to thoroughly understand and summarize such 2D ultra-thin materials to provide further guidance for structural optimization and performance improvement.
Detail
Perspective on antiferromagnetic iridates for spintronics
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-07-06 , DOI: 10.1063/5.0155794
Antiferromagnetic (AFM) iridates are recently discovered to be a fertile playground for exploring emergent phenomena relevant to the intriguing interplay among multiple degrees of freedom, such as strong spin–orbit coupling, electron correlation, and the crystal field effect. These phenomena offer interesting routes for probing as well as controlling AFM order in iridate, which is essential in AFM spintronics. In this perspective, we will briefly review recent studies on AFM iridates that host large potential for advancing the reading (anisotropic magnetoresistance effect, etc.) and writing (magnetic field control of AFM order, etc.) functionalities of AFM spintronics. We will also discuss promising directions for expanding the research of AFM iridate based spintronics from the perspectives of material growth, manipulation protocol, and characterization technique.
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The effect of intrinsic electric field on electronic structures: The case of polar Janus group-III monochalcogenides and their van der Waals heterostructures
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-06-01 , DOI: 10.1063/5.0153060
Electrostatic control and van der Waals integration are useful methods for 2D materials to help modulate their properties. Here, we constructed nine types of monolayer and multilayer Janus structures based on group-III monochalcogenides and investigated their atomic and electronic structures from first-principles calculations. We found the existence of an intrinsic electric field at Janus structures by comparing their average vacuum electron potentials at two surfaces. Careful charge analyses reveal that the electric field at monolayer Janus structures is mainly due to the dipole of the bond that connects group-III elements of weaker negativity and group-VI elements of stronger negativity. The E-filed at multilayer Janus structures maintains owing to the superposition of dipole at each layer when layer numbers (LN) are not very large, and the electric field starts to reduce when LN is large enough and obvious charge transfer happens between two surfaces of Janus multilayers. Electronic structure calculations at Janus structures demonstrate that the electric field can hardly modulate the charge density population in the monolayer case, while the electric field will significantly bend the bands in multilayer cases and make the charge density of the valence band maximum and the conduction band minimum always located at two separating surfaces, which promotes electron–hole to separate. Furthermore, we investigated the band alignment of isolated monolayer pristine group-III monochalcogenides and isolated Janus group-III monochalcogenides of monolayer, bilayer, and trilayer, and constructed van der Waals (vdW) heterostructures with one pristine monolayer and one Janus monolayer. The results show that the surface termination of Janus structures at the interface can significantly influence the band offset and electronic structures of vdW heterostructures. These results can not only provide a new understanding of the intrinsic electric field of monolayer and multilayer 2D Janus structures but also give a guide that uses electrostatic to modulate the properties of group-III monochalcogenides and other 2D materials.
Detail
Vacancy complexes in Cd3As2
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-06-01 , DOI: 10.1063/5.0146429
Epitaxial growth of the three-dimensional topological semimetal Cd3As2 on semiconductor substrates enables its use and integration in device applications. Epitaxy also provides an avenue for varying and controlling point defects through modification of the chemical potential during growth. In turn, knowledge of the point defects that are generated in Cd3As2 epilayers will aid the interpretation of electron transport behavior and guide growth efforts to produce material with low defect densities. Point defects in Cd3As2 epilayers grown by molecular beam epitaxy with varying As/Cd flux ratios are probed by positron annihilation spectroscopy. We find that lower As/Cd flux ratios produce higher concentrations of point defects. Remarkably, the measurements indicate that the average defect size is larger than a monovacancy. The data presented here contribute to an evolving picture of vacancy point defects in Cd3As2 and can be used to direct future investigation of the defect-transport relationships in this emerging electronic material.
Detail
How can machine learning be used for accurate representations and predictions of fracture nucleation in zirconium alloys with hydride populations?
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-07-11 , DOI: 10.1063/5.0155679
Zirconium alloys are critical material components of systems subjected to harsh environments such as high temperatures, irradiation, and corrosion. When exposed to water in high temperature environments, these alloys can thermo-mechanically degrade by forming hydrides that have a crystalline structure that is different from that of zirconium. Cracks can nucleate near these hydrides; hence, these hydrides are a direct link to fracture failure and overall large inelastic strain deformation modes. To fundamentally understand and predict these microstructural failure modes, we interrogated a finite-element database that was deterministically tailored and generated for large strain-dislocation-density crystalline plasticity and fracture modes. A database of 210 simulations was created to randomly sample from a group of microstructural fingerprints that encompass hydride volume fraction, hydride orientation, grain orientation, hydride length, and hydride spacing for a hydride that is physically representative of an aggregate of a hydride population. Machine learning approaches were then used to understand, identify, and characterize the dominant microstructural mechanisms and characteristics. We first used fat-tailed Cauchy distributions to determine the extreme events. A multilayer perceptron was used to learn the mechanistic characteristics of the material response to predefined strain levels and accurately determine the critical fracture stress response and the accumulated shear slips in critical regions. The predictions indicate that hydride volume fraction, a population-level parameter, had a significant effect on localized parameters, such as fracture stress distribution regions, and on the accumulated immobile dislocation densities both within the face centered cubic hydrides and the hexagonal cubic packed h.c.p. matrix.
Detail
Uncovering solvent-engineering mechanisms in Y6:PM6 solar cells
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-05-20 , DOI: 10.1063/5.0143878
Additives, like 1-chloronaphtalene (CN), are commonly used in Y6:PM6 solar cells as they lead to an increased power conversion efficiency. In this work, we investigate the influence of CN during spin coating of Y6:PM6 dissolved in chloroform via an in situ transmission setup. We show that, in the presence of CN, the film formation of Y6:PM6 can be divided into two parts: one related to the evaporation of chloroform and one related to the evaporation of CN. This is mostly related to Y6 being dissolved in CN. We find that even for low CN concentration, the film formation is not completed for several minutes after the spin coating process. Furthermore, the removal of CN is needed to achieve a smooth film surface. We demonstrate that this fast removal can be achieved by spin coating the electron transport layer PDINN from methanol. The methanol is acting as an anti-solvent for the CN, leading to its removal from the film. Using this approach, solar cells fabricated with a high CN concentration of 5% feature a comparable performance to ones with more common concentrations between 0.5% and 1%.
Detail
Ultrafast response of Ge2Sb2Te5 nanoparticles: The benefits of low energy amorphization switching with the same read/write speed of bulk memories
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-07-22 , DOI: 10.1063/5.0156207
We investigate the ultrafast response of crystalline Ge2Sb2Te5 nanoparticles (NPs) below the phase transformation threshold fluence. The observed rapid change of the optical response and the presence of coherent optical phonons are consistent with the relaxation dynamics in bulk Ge2Sb2Te5 films and, more importantly, occur within the same ultrafast timescales. We conclude that the benefit of the lower energy consumption of memories based on Ge-Sb-Te (GST) NPs aggregates, demonstrated by Casarin et al. (2018), occurs with no disadvantage, as the read/write speed can be as fast as in bulk GSTs.
Detail
Elastic softening and hardening at intersections between twin walls and surfaces in ferroelastic materials
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-07-17 , DOI: 10.1063/5.0159836
Surfaces play a key role during ferroelastic switching and define the interactions of materials with ionic species and biological systems. Here, we perform molecular dynamics simulations and identify ridges and valleys with rounded singularities around the intersections between twin walls and surfaces. Two dominant length scales stem from the elastic bending of the surface layer (>30 lattice units) and local atomic reshuffles (some five lattice units). For static twin walls, which do not shift laterally under external stress, the intrinsic change in Young’s modulus involves softening near valleys and hardening near ridges. The boundary-induced changes in the surface Young’s modulus are of the order of 0.7%.
Detail
Thermodynamic route of Nb3Sn nucleation: Role of oxygen
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-07-20 , DOI: 10.1063/5.0157659
Intermetallic Nb3Sn alloys have long been believed to form through Sn diffusion into Nb. However, our observations of significant oxygen content in Nb3Sn prompted an investigation of alternative formation mechanisms. Through experiments involving different oxide interfaces (clean HF-treated, native oxidized, and anodized), we demonstrate a thermodynamic route that fundamentally challenges the conventional Sn diffusion mechanism for Nb3Sn nucleation. Our results highlight the critical involvement of a SnOx intermediate phase. This new nucleation mechanism identifies the principles for growth optimization and new synthesis of high-quality Nb3Sn superconductors.
Detail
Autonomous sputter synthesis of thin film nitrides with composition controlled by Bayesian optimization of optical plasma emission
European Polymer Journal ( IF 5.546 ) Pub Date: 2023-07-21 , DOI: 10.1063/5.0159406
Autonomous experimentation has emerged as an efficient approach to accelerate the pace of material discovery. Although instruments for autonomous synthesis have become popular in molecular and polymer science, solution processing of hybrid materials, and nanoparticles, examples of autonomous tools for physical vapor deposition are scarce yet important for the semiconductor industry. Here, we report the design and implementation of an autonomous workflow for sputter deposition of thin films with controlled composition, leveraging a highly automated sputtering reactor custom-controlled by Python, optical emission spectroscopy (OES), and a Bayesian optimization algorithm. We modeled film composition, measured by x-ray fluorescence, as a linear function of plasma emission lines monitored during co-sputtering from elemental Zn and Ti targets in an N2 and Ar atmosphere. A Bayesian control algorithm, informed by OES, navigates the space of sputtering power to fabricate films with user-defined compositions by minimizing the absolute error between desired and measured optical emission signals. We validated our approach by autonomously fabricating ZnxTi1−xNy films that deviate from the targeted cation composition by a relative ±3.5%, even for 15 nm thin films, demonstrating that the proposed approach can reliably synthesize thin films with a specific composition and minimal human interference. Moreover, the proposed method can be extended to more difficult synthesis experiments where plasma intensity lines depend non-linearly on pressure, or the elemental sticking coefficients strongly depend on the substrate temperature.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 POLYMER SCIENCE 高分子科学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.50 120 Science Citation Index Science Citation Index Expanded Not
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